molecular formula C17H26N2O5 B13438526 (R)-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate

(R)-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate

Cat. No.: B13438526
M. Wt: 338.4 g/mol
InChI Key: WVQSVMHCSVPVCR-CQSZACIVSA-N
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Description

®-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its tert-butyl group, benzylamino group, methoxy group, and hydroxymethyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate typically involves multiple steps, including the protection of amines and the formation of carbamate esters. One common method involves the reaction of benzylamine with tert-butyl chloroformate in the presence of a base to form the corresponding carbamate. The methoxy group can be introduced through methylation reactions, and the hydroxymethyl group can be added via hydroxymethylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines can participate in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

®-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form stable complexes with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a protecting group, participate in various reactions, and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C17H26N2O5

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]-N-(hydroxymethyl)carbamate

InChI

InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19(12-20)14(11-23-4)15(21)18-10-13-8-6-5-7-9-13/h5-9,14,20H,10-12H2,1-4H3,(H,18,21)/t14-/m1/s1

InChI Key

WVQSVMHCSVPVCR-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(CO)[C@H](COC)C(=O)NCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)N(CO)C(COC)C(=O)NCC1=CC=CC=C1

Origin of Product

United States

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